Comprehensive Technical Guide on p-Chlorophenylhydrazine Sulfate: Molecular Weight, Exact Mass Calculation, and Analytical Workflows
Comprehensive Technical Guide on p-Chlorophenylhydrazine Sulfate: Molecular Weight, Exact Mass Calculation, and Analytical Workflows
Executive Summary
In pharmaceutical development and organic synthesis, p-chlorophenylhydrazine sulfate serves as a critical intermediate, particularly in the synthesis of indole derivatives via the Fischer indole synthesis. However, analytical discrepancies frequently arise due to confusion surrounding its salt stoichiometry, molecular weight (MW), and monoisotopic exact mass.
This whitepaper provides a definitive framework for calculating the exact mass of p-chlorophenylhydrazine sulfate, distinguishing between its stoichiometric variants, and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its accurate identification.
Chemical Identity and Stoichiometric Variations
A common pitfall in analytical chemistry is the assumption of a 1:1 stoichiometry for all salts. Because the terminal nitrogen of the hydrazine moiety is basic (pKa ~5.2), it readily protonates in the presence of sulfuric acid. Depending on the crystallization conditions, p-chlorophenylhydrazine can form either a 1:1 hydrogen sulfate salt or a 2:1 sulfate salt.
Understanding which variant you are working with is critical for accurate yield calculations, dosing, and mass spectrometric analysis .
Table 1: Stoichiometric Variations and Chemical Identifiers
| Property | 1:1 Salt (Hydrogen Sulfate) | 2:1 Salt (Sulfate) | Free Base (API) |
| CAS Number | 70597-89-6 | 14581-21-6 | 1073-69-4 |
| Molecular Formula | C₆H₉ClN₂O₄S | C₁₂H₁₆Cl₂N₄O₄S | C₆H₇ClN₂ |
| Molecular Weight (MW) | 240.66 g/mol | 383.25 g/mol | 142.59 g/mol |
| Monoisotopic Exact Mass | 239.9971 Da | 382.0269 Da | 142.0298 Da |
Theoretical Framework: Molecular Weight vs. Exact Mass
To design a robust analytical workflow, one must understand the causality behind mass calculations.
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Molecular Weight (MW) is calculated using standard atomic weights, which account for the weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory tasks, such as weighing reagents for molar equivalents.
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Exact Mass (Monoisotopic Mass) is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S). In High-Resolution Mass Spectrometry (HRMS), the mass analyzer separates individual isotopic species, meaning the exact mass is the only relevant metric for identifying the primary molecular ion .
Exact Mass Calculation Breakdown (1:1 Salt - C₆H₉ClN₂O₄S)
The exact mass of the intact 1:1 salt is calculated by summing the monoisotopic masses of its constituent atoms.
Table 2: Monoisotopic Mass Calculation
| Element | Primary Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 6 | 12.000000 | 72.000000 |
| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |
| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Oxygen | ¹⁶O | 4 | 15.994915 | 63.979660 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total Exact Mass | 239.997157 Da |
Mass Spectrometry (MS) Analytical Workflow
While the exact mass of the intact salt is 239.9971 Da, you will almost never observe this mass in an LC-MS system.
The Causality of Salt Dissociation: In solution, and particularly during Electrospray Ionization (ESI), salts completely dissociate into their constituent free base and counterion. Therefore, when operating in positive ion mode (ESI+), the target mass is not the salt, but the protonated free base [M+H]⁺ .
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Neutral Free Base (C₆H₇ClN₂) Exact Mass: 142.0298 Da
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Proton Addition (H⁺ = ¹H mass - electron mass): + 1.0073 Da
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Target [M+H]⁺ m/z: 143.0371
Caption: ESI dissociation pathway showing the transition from intact salt to the detectable protonated free base.
Step-by-Step Self-Validating LC-HRMS Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in self-validation mechanisms.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the p-chlorophenylhydrazine sulfate in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA).
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Causality: Formic acid lowers the pH, ensuring the basic hydrazine moiety remains fully protonated in solution. This drastically enhances ionization efficiency and signal-to-noise ratio in positive ESI mode.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a UHPLC C18 column (e.g., 1.7 µm, 2.1 × 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Causality: The hydrophobic C18 stationary phase retains the p-chlorophenyl ring, temporally separating the active free base from the highly polar, early-eluting sulfate counterion (which elutes in the void volume) and suppressing ion competition.
Step 3: Electrospray Ionization (ESI+)
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Action: Operate the ESI source at a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.
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Causality: High thermal energy and voltage vaporize the LC effluent, forcing complete droplet desolvation and leaving the [C₆H₈ClN₂]⁺ ion in the gas phase for mass analysis.
Step 4: High-Resolution Mass Analysis
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Action: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolution of ≥70,000 (at m/z 200).
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Causality: High resolution is mandatory to resolve the monoisotopic peak from isobaric background matrix interferences and to accurately measure the isotopic signature of chlorine.
Step 5: System Suitability and Self-Validation (Crucial)
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Action: Prior to the sample, inject a blank (MeOH:Water + 0.1% FA) to rule out column carryover. During the run, continuously infuse a known lock mass (e.g., Leucine Enkephalin, m/z 556.2771).
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Validation Criteria: The protocol is considered validated only if the mass error of the lock mass remains <2 ppm, and the extracted ion chromatogram (EIC) shows an isotopic ratio of m/z 143.0371 (³⁵Cl) to m/z 145.0341 (³⁷Cl) at approximately 3:1 (31-33%), perfectly reflecting the natural isotopic abundance of chlorine .
Caption: Step-by-step logical workflow for the LC-HRMS analysis of p-chlorophenylhydrazine sulfate.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 70624, (4-Chlorophenyl)hydrazine." PubChem Database. URL:[Link]
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PharmaCompass. "CAS 1073-70-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry." PharmaCompass Database. URL:[Link]
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NextSDS Chemical Substance Information. "P-CHLOROPHENYLHYDRAZINE SULFATE (CAS 70597-89-6) and 4-CHLOROPHENYLHYDRAZINE SULFATE (CAS 14581-21-6)." NextSDS Database. URL:[Link]
